2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine is a chemical compound with the molecular formula C13H17NO5. It is known for its unique structure, which includes two acetyloxy groups, a methoxy group, and a methyl group attached to a pyridine ring. This compound is used as an intermediate in the preparation of various pharmaceuticals, including omeprazole metabolites.
Vorbereitungsmethoden
The synthesis of 2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine involves several steps. One common method includes the acetylation of 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyloxy groups are replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in the synthesis of omeprazole metabolites, it plays a role in the development of drugs used to treat gastrointestinal disorders.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine involves its interaction with specific molecular targets. In the case of its role as an intermediate in omeprazole synthesis, it contributes to the formation of the active metabolite that inhibits the proton pump in gastric parietal cells, reducing stomach acid production. The pathways involved include the acetylation and subsequent metabolic transformations that lead to the active drug form.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis[(acetyloxy)methyl-4-methoxy-3-methylpyridine can be compared with other similar compounds such as:
2,5-Bis(hydroxymethyl)-4-methoxy-3-methylpyridine: The precursor in its synthesis, which lacks the acetyloxy groups.
4-Methoxy-3-methylpyridine: A simpler compound with fewer functional groups.
Omeprazole: The final drug product for which this compound serves as an intermediate. The uniqueness of this compound lies in its specific functional groups that make it a valuable intermediate in pharmaceutical synthesis.
Eigenschaften
IUPAC Name |
[6-(acetyloxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-12(7-19-10(3)16)14-5-11(13(8)17-4)6-18-9(2)15/h5H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATCJSXYXAYRQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1COC(=O)C)COC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.